Isobutyltriethoxysilane

Description

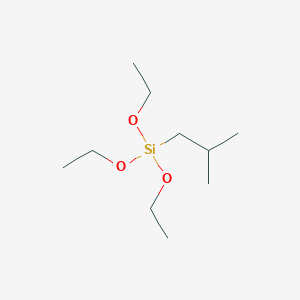

Isobutyltriethoxysilane (IBTES, $ \text{C}{10}\text{H}{24}\text{O}_{3}\text{Si} $) is an organosilane coupling agent characterized by an isobutyl group and three ethoxy substituents. Its molecular structure enables hydrolysis in the presence of moisture, forming silanol groups ($ \text{Si-OH} $) that bond with hydroxylated surfaces (e.g., metals, concrete) to create hydrophobic layers .

Propriétés

IUPAC Name |

triethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYUZIFSCKIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044857 | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17980-47-1 | |

| Record name | Isobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Isobutyltriethoxysilane is primarily used as a surface treatment agent in various applications. Its primary targets are the surfaces of materials, such as zeolites, where it modifies the surface properties to enhance their performance.

Mode of Action

This compound interacts with its targets through a process known as silanization. This involves the formation of covalent bonds between the silane molecule and the surface of the target material. The result is a change in the surface properties of the material, such as improved waterproofing, permeability, and freeze-thaw properties.

Biochemical Pathways

It’s known that the process of silanization involves complex chemical reactions that lead to the formation of a durable and stable coating on the surface of the target material.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the surface properties of the target material. For example, in the case of zeolites, the application of this compound can enhance their performance by improving their waterproofing, permeability, and freeze-thaw properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and humidity of the environment can affect the rate and effectiveness of the silanization process. .

Activité Biologique

Isobutyltriethoxysilane (iBTES) is an organosilicon compound that has garnered attention in various fields, particularly in biochemistry and materials science. Its unique properties enable applications in biosensing, biocatalysis, and as a functional biomaterial. This article explores the biological activity of iBTES, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by its silane structure, which includes three ethoxy groups and an isobutyl group attached to a silicon atom. This configuration allows for the formation of siloxane bonds upon hydrolysis, leading to the development of silicate networks that can encapsulate biological entities.

Mechanisms of Biological Activity

The biological activity of iBTES is primarily linked to its ability to immobilize microorganisms and enzymes through sol-gel processes. The encapsulation within a silicate matrix enhances the stability and functionality of these biological agents, making them suitable for various applications:

- Biosensing : iBTES has been utilized in biosensors due to its ability to create stable bioreceptor elements that can detect specific biomolecules with high sensitivity.

- Biocatalysis : The immobilization of enzymes on iBTES matrices has been shown to improve catalytic efficiency and stability, making it a valuable component in biotechnological processes.

Case Studies

- Microbial Immobilization : A study demonstrated that using a 20% iBTES sol-gel matrix effectively immobilized yeast cells, enhancing their viability and activity in wastewater treatment applications. The encapsulated cells achieved a purification degree of 20%, aligning with the operational standards for biofilters .

- Biosensor Development : Research indicated that biosensors incorporating iBTES exhibited improved sensitivity and stability. For instance, the lower limit of determinable contents using an iBTES-based biosensor was found to be significantly lower than conventional methods .

- Enzyme Stability : The immobilization of carbonic anhydrase on polyvinylidene fluoride membranes modified with iBTES showed enhanced enzyme recovery activity, indicating that iBTES can effectively support enzyme functionality in various biochemical applications .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of different silane compounds compared to iBTES:

| Silane Compound | Sensitivity (mg O2/mmol·min) | Degree of Purification (%) | Initial BOD Value (mg O2/dm³) |

|---|---|---|---|

| 20% iBTES | 3.8 ± 0.3 | 20 | 0.7 ± 0.1 |

| 85% MTES | 1.01 ± 0.02 | 27 | 1.5 ± 0.2 |

| Silane-modified ZnO | N/A | N/A | N/A |

Applications De Recherche Scientifique

Material Science Applications

1.1. Waterproofing Agents

Isobutyltriethoxysilane has been extensively studied for its effectiveness as a waterproofing agent in construction materials. Research indicates that IBTES can enhance the hydrophobic properties of cement-based materials, significantly reducing water absorption and improving durability. In a study comparing various silane emulsions, it was found that IBTES exhibited superior performance in forming a protective layer on cement paste, leading to lower capillary water absorption rates and increased gas permeability resistance .

| Sample | Water Absorption (g/m²) | Gas Permeability (mL/m²·h) |

|---|---|---|

| IBTES | 5.12 | 0.0332 |

| TEOS | 6.31 | 0.0305 |

| Reference | 4.74 | 0.0438 |

1.2. Surface Modifications

IBTES is also employed for surface modification of various substrates, including metals and polymers. Its ability to form siloxane bonds allows for enhanced adhesion and chemical resistance, making it suitable for coatings in harsh environments. For instance, studies have demonstrated that IBTES can be used as a hybridizer in coatings involving titanium-based nitrides, improving their wear resistance and biocompatibility for medical implants .

Environmental Applications

2.1. Biocatalyst Development

The sol-gel method utilizing IBTES has been applied to develop functional biomaterials for environmental applications, such as wastewater treatment. A recent study highlighted the encapsulation of microorganisms using IBTES as a matrix, which improved the stability and efficiency of biocatalysts in biofilters designed for the removal of pollutants from industrial wastewater . The results showed that the use of IBTES significantly enhanced the operational stability of these biocatalysts.

Biomedical Applications

3.1. Drug Delivery Systems

In biomedical research, IBTES has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicate networks. Studies suggest that IBTES can be integrated into silica-based nanoparticles, facilitating controlled release of therapeutic agents while maintaining structural integrity .

3.2. Biosensors

IBTES has also found applications in the development of biosensors, where it serves as a component in hybrid silica sol-gels that encapsulate biological recognition elements. This enhances the sensitivity and stability of biosensors used for detecting various analytes in clinical diagnostics .

Case Study 1: Wastewater Treatment

A comprehensive study evaluated the effectiveness of IBTES-encapsulated microorganisms in treating methanol-laden wastewater. The results indicated a successful reduction in methanol concentration by over 90% within a short operational period, showcasing the potential of IBTES in environmental remediation technologies .

Case Study 2: Coating Performance

In an experimental setup comparing different silane coatings on metal substrates, IBTES demonstrated superior corrosion resistance compared to traditional coatings when subjected to saline environments. The enhanced performance was attributed to the robust siloxane network formed by IBTES upon curing .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Density: 0.88 g/mL at 25°C

- Boiling Point: 165°C at 400 mmHg

- Hydrolysis Time: ~26.5 hours (determined via conductivity tests) .

Chemical Structure and Reactivity

The performance of silanes depends on their alkoxy groups and organic substituents. Below is a comparative analysis:

Key Observations :

- Hydrolysis Rate : Methoxy groups (e.g., Isobutyltrimethoxysilane) hydrolyze faster than ethoxy groups (IBTES, TEOS) due to shorter carbon chains, impacting application methods .

- Hydrophobicity : OTES > IBTES > MTES > TEOS. Longer alkyl chains (e.g., octyl in OTES) enhance water repellency but may reduce adhesion .

Application-Specific Performance

Corrosion Protection

- IBTES : In bilayer coatings with polyrhodanine, IBTES reduces chloride ion penetration by 70% compared to single-component films. Microcracks in pure IBTES coatings are mitigated via layering .

- TEOS: Less effective alone due to hydrophilicity but used in hybrid systems with corrosion inhibitors (e.g., cerium nanoparticles) .

Concrete Waterproofing

- IBTES/GO Composites : GO-IBTES emulsions reduce chloride permeability by 40% and water absorption by 30% versus pure IBTES, attributed to GO’s barrier effect .

- TEOS : Primarily used in densifying concrete pores but lacks long-term hydrophobicity .

Thermal and Mechanical Properties

- IBTES/Silica Fume Mortars : Compressive strength increases by 25% compared to unmodified mortars, demonstrating synergistic effects .

Research Findings and Innovations

- IBTES in Bilayer Systems : Combining IBTES with conductive polymers (e.g., polyrhodanine) enhances corrosion resistance by blocking anion diffusion paths .

- Hybrid Modifications : GO-IBTES composites exhibit multifunctional improvements, including anti-icing and antibacterial properties, outperforming MTES and VTES .

- Methoxy vs. Ethoxy : Isobutyltrimethoxysilane’s faster hydrolysis makes it suitable for rapid-curing applications but less stable in humid environments than IBTES .

Q & A

Q. What multi-technique approach resolves ambiguous corrosion inhibition mechanisms in IBTES systems?

- Stepwise Protocol :

EIS : Quantify barrier properties (Bode plots, 10⁻²–10⁵ Hz).

SVET : Map localized anodic/cathodic sites under coating defects.

ToF-SIMS : Identify inhibitor (e.g., NO₃⁻) migration to active sites.

Molecular Dynamics : Simulate H₂O/Cl⁻ diffusion through Si–O–Si networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.